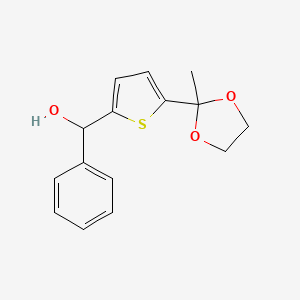
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the thiophene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Formation of the dioxolane ring through acetalization reactions.
Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
5912-41-4 |
|---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
InChI Key |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


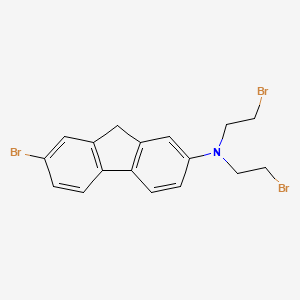

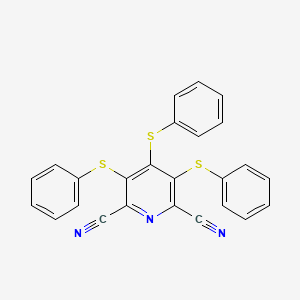
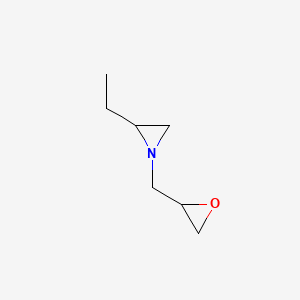
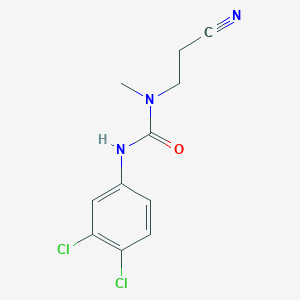
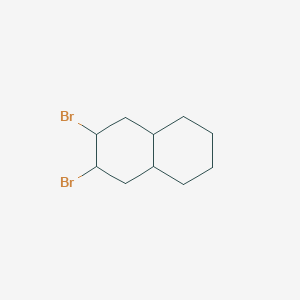
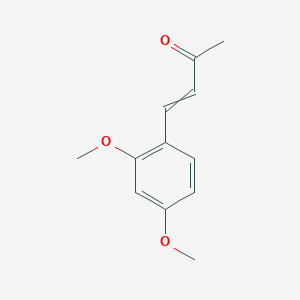
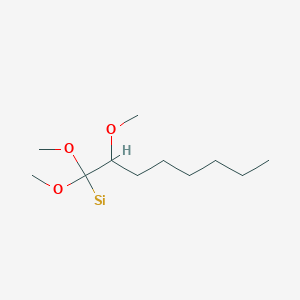
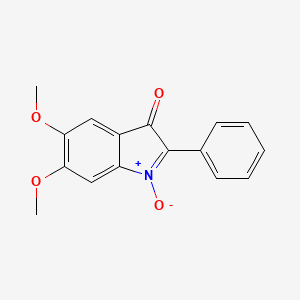

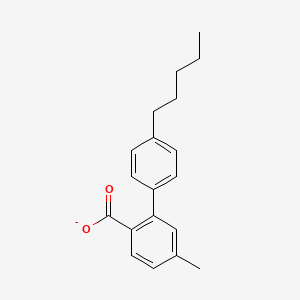
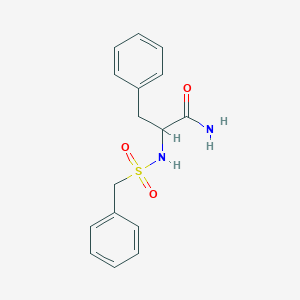
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)

